molecular formula C19H20N2O5 B11680340 (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680340
M. Wt: 356.4 g/mol
InChI Key: RVJQKIKRYDQMJE-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes a diazinane-2,4,6-trione core and various functional groups such as ethoxy, prop-2-en-1-yloxy, and prop-2-en-1-yl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the diazinane-2,4,6-trione core using prop-2-en-1-yl halides in the presence of a base.

    Attachment of the phenyl ring: The phenyl ring with ethoxy and prop-2-en-1-yloxy substituents can be introduced through a Friedel-Crafts alkylation reaction.

    Final assembly: The final step involves the condensation of the phenyl ring with the diazinane-2,4,6-trione core to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups allow for the formation of polymers or other advanced materials with desirable properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes.

Comparison with Similar Compounds

(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other similar compounds, such as:

  • (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-{[3-ETHOXY-4-(BUT-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(BUT-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

These compounds share a similar core structure but differ in the nature of their substituents. The uniqueness of (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H20N2O5/c1-4-9-21-18(23)14(17(22)20-19(21)24)11-13-7-8-15(26-10-5-2)16(12-13)25-6-3/h4-5,7-8,11-12H,1-2,6,9-10H2,3H3,(H,20,22,24)/b14-11-

InChI Key

RVJQKIKRYDQMJE-KAMYIIQDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.